molecular formula C12H10ClIN2O2 B12908104 1-{[(4-Chlorophenyl)methoxy]methyl}-5-iodopyrimidin-2(1H)-one CAS No. 88045-83-4

1-{[(4-Chlorophenyl)methoxy]methyl}-5-iodopyrimidin-2(1H)-one

Cat. No.: B12908104
CAS No.: 88045-83-4
M. Wt: 376.58 g/mol
InChI Key: RNEASYGXGBGZIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[(4-Chlorophenyl)methoxy]methyl}-5-iodopyrimidin-2(1H)-one is a pyrimidin-2(1H)-one derivative characterized by:

  • 1-Position substituent: A [(4-chlorophenyl)methoxy]methyl group, introducing steric bulk and lipophilicity.
  • Core structure: The pyrimidin-2(1H)-one scaffold is known for diverse pharmacological applications, including antitumor and antiviral activity .

Properties

CAS No.

88045-83-4

Molecular Formula

C12H10ClIN2O2

Molecular Weight

376.58 g/mol

IUPAC Name

1-[(4-chlorophenyl)methoxymethyl]-5-iodopyrimidin-2-one

InChI

InChI=1S/C12H10ClIN2O2/c13-10-3-1-9(2-4-10)7-18-8-16-6-11(14)5-15-12(16)17/h1-6H,7-8H2

InChI Key

RNEASYGXGBGZIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COCN2C=C(C=NC2=O)I)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(((4-Chlorobenzyl)oxy)methyl)-5-iodopyrimidin-2(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a cyclization reaction involving appropriate starting materials such as urea and β-ketoesters.

    Introduction of the Iodine Atom: The iodination of the pyrimidinone core can be achieved using iodine or iodinating agents like N-iodosuccinimide (NIS) under controlled conditions.

    Attachment of the Chlorobenzyl Group: The chlorobenzyl group can be introduced through a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable base.

    Oxymethyl Linkage Formation: The final step involves the formation of the oxymethyl linkage, which can be achieved through a reaction with formaldehyde or paraformaldehyde in the presence of a base.

Industrial Production Methods

Industrial production of 1-(((4-Chlorobenzyl)oxy)methyl)-5-iodopyrimidin-2(1H)-one may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(((4-Chlorobenzyl)oxy)methyl)-5-iodopyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the iodine and chlorobenzyl positions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: The presence of the iodine atom makes it suitable for coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Coupling Reactions: Palladium catalysts and appropriate ligands are typically used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents at the iodine or chlorobenzyl positions, while coupling reactions can result in the formation of biaryl or alkyne-linked products.

Scientific Research Applications

1-(((4-Chlorobenzyl)oxy)methyl)-5-iodopyrimidin-2(1H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound can be used in the study of biological pathways and as a probe for investigating enzyme activities.

    Industry: The compound can be used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(((4-Chlorobenzyl)oxy)methyl)-5-iodopyrimidin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Features

Compound Name 1-Position Substituent 5-Position Substituent Molecular Formula Molecular Weight
Target Compound [(4-Chlorophenyl)methoxy]methyl Iodo C₁₂H₁₀ClIN₂O₂ To be calculated*
4-Amino-5-iodo-1-(2-methoxyphenyl) 2-Methoxyphenyl Iodo C₁₁H₁₀IN₃O₂ 343.12
4-Amino-1-(3-chlorophenyl)-5-iodo 3-Chlorophenyl Iodo C₁₀H₇ClIN₃O 347.54
5-Iodo-2'-deoxycytidine 2'-Deoxyribose (sugar moiety) Iodo C₉H₁₂IN₃O₄ 353.11

*The target compound’s molecular weight is estimated to exceed 400 g/mol due to the bulky [(4-chlorophenyl)methoxy]methyl group.

Physicochemical Properties

  • Melting Points :

    • Compounds with simpler aryl groups (e.g., 3-chlorophenyl in ) exhibit lower melting points (e.g., ~118–144°C for pyrimidine derivatives in ), while bulkier substituents likely increase melting points due to reduced molecular flexibility.
    • The target compound’s melting point is unreported but expected to be higher than 150°C based on analogs .
  • Solubility: The [(4-chlorophenyl)methoxy]methyl group enhances lipophilicity, reducing aqueous solubility compared to compounds with polar substituents (e.g., amino groups in ). Sugar-containing derivatives (e.g., 5-Iodo-2'-deoxycytidine ) exhibit higher water solubility due to the hydrophilic deoxyribose moiety.

Spectroscopic Data

  • IR Spectroscopy : C=O stretching frequencies for pyrimidin-2(1H)-ones range from 1650–1680 cm⁻¹ (e.g., 1653 cm⁻¹ in ).
  • NMR: ¹H NMR signals for the pyrimidinone NH proton appear at δ ~7.26 ppm . Aromatic protons in the 4-chlorophenyl group resonate at δ ~7.3–7.5 ppm .

Key Research Findings

  • Conformational Distortion: Bulky 1-position substituents (e.g., in ) induce non-planar pyrimidine ring conformations, affecting intermolecular interactions .
  • Hydrogen Bonding : The NH group in pyrimidin-2(1H)-one participates in hydrogen bonding, critical for crystal packing and biological activity .

Biological Activity

1-{[(4-Chlorophenyl)methoxy]methyl}-5-iodopyrimidin-2(1H)-one, also known by its CAS number 83768-03-0, represents a class of pyrimidine derivatives that have garnered attention for their diverse biological activities. This compound features a pyrimidine core substituted with a chlorophenyl and methoxy group, which may influence its pharmacological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H10ClIN2O\text{C}_{12}\text{H}_{10}\text{Cl}\text{I}\text{N}_{2}\text{O}

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Several studies have reported the compound's effectiveness against various bacterial strains. For instance, derivatives of pyrimidines have shown moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. It has demonstrated strong inhibitory activity against urease and acetylcholinesterase, with notable IC50 values indicating its potency .
  • Anti-inflammatory Properties : In vitro studies have suggested that similar pyrimidine derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway. For example, certain derivatives showed IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

Structure-Activity Relationship (SAR)

The structural modifications of the pyrimidine ring and substituents significantly influence the biological activity of these compounds. The presence of electron-withdrawing groups such as chlorine enhances the activity against specific targets. The methoxy group is also crucial for maintaining solubility and bioavailability.

Case Studies

  • Antibacterial Screening : A series of pyrimidine derivatives were synthesized and screened for antibacterial activity. Among them, compounds with similar substituents to this compound exhibited promising results, particularly against gram-positive bacteria .
  • Enzyme Inhibition Studies : In a study focusing on enzyme inhibitors, it was found that compounds structurally related to this compound displayed significant inhibition of urease with IC50 values ranging from 0.63 to 2.14 μmol/L . This suggests potential therapeutic applications in conditions where urease plays a role, such as urinary tract infections.

Data Table: Biological Activities Overview

Activity TypeTarget Organism/EnzymeIC50 Value (μmol/L)Reference
AntibacterialSalmonella typhiModerate
AntibacterialBacillus subtilisStrong
Urease Inhibition-0.63 - 2.14
COX InhibitionCOX-2Comparable to celecoxib

Q & A

Synthesis and Characterization

Q1. What are the optimal synthetic routes for preparing 1-{[(4-Chlorophenyl)methoxy]methyl}-5-iodopyrimidin-2(1H)-one, and how can intermediates be characterized spectroscopically? Answer:

  • Synthesis Strategy: A one-pot condensation approach is recommended, leveraging pyrimidinone scaffolds as precursors. For example, reacting 5-iodopyrimidin-2(1H)-one with [(4-chlorophenyl)methoxy]methyl chloride under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound.
  • Characterization: Use FT-IR to confirm the presence of key functional groups (e.g., C=O stretch at ~1650 cm⁻¹ and C–O–C ether linkage at ~1250 cm⁻¹). ¹H NMR should show singlet signals for the methylene group (CH₂O) at ~4.5 ppm and aromatic protons from the 4-chlorophenyl moiety at ~7.3–7.5 ppm. Elemental analysis (C, H, N) must align with theoretical values .

Q2. How can discrepancies in spectral data between theoretical predictions and experimental results be resolved during synthesis? Answer:

  • Troubleshooting: If unexpected peaks arise in NMR (e.g., splitting of CH₂O signals), assess steric hindrance or conformational dynamics. For IR, contamination by residual solvents (e.g., DMF) may obscure key bands; purify via recrystallization (ethanol/water) and reacquire spectra.
  • Validation: Cross-reference with X-ray crystallography to confirm molecular geometry and hydrogen bonding patterns, which influence spectral properties .

Structural Analysis via X-ray Crystallography

Q3. What crystallographic software packages are suitable for refining the structure of this compound, and how do they handle partial double-bond character in the pyrimidinone ring? Answer:

  • Software: SHELXL (for small-molecule refinement) and WinGX (for data integration) are industry standards. SHELXL’s robust handling of anisotropic displacement parameters and restraints for disordered moieties is critical for resolving partial double bonds (e.g., C–N distances between 1.32–1.40 Å) .
  • Geometry Analysis: Use ORTEP-3 to visualize non-planar distortions in the pyrimidinone ring (max. deviation ~0.036 Å) and dihedral angles between aromatic substituents (e.g., 34.87° between pyrimidine and 4-chlorophenyl groups) .

Q4. How do intermolecular hydrogen bonds influence the crystal packing of this compound? Answer:

  • Hydrogen Bonding: N–H···O and C–H···π interactions dominate, forming 2D networks. For example, the pyrimidinone N–H group donates to adjacent carbonyl oxygen atoms (distance ~2.8 Å), stabilizing the lattice.
  • Impact on Properties: These interactions affect solubility and melting behavior. Use Mercury 4.0 to map packing diagrams and quantify void volumes for solubility predictions .

Biological and Pharmacological Evaluation

Q5. What methodologies are recommended for assessing the antimicrobial activity of this compound against Gram-positive bacteria? Answer:

  • Assay Design: Perform broth microdilution (CLSI guidelines) to determine MIC values. Test concentrations from 0.5–128 µg/mL against S. aureus and B. subtilis. Include positive controls (e.g., ampicillin) and validate via colony-forming unit (CFU) counts.
  • Mechanistic Insight: Combine with fluorescence microscopy (SYTOX Green uptake) to evaluate membrane disruption. Structural analogs with electron-withdrawing groups (e.g., 5-iodo) often enhance activity via lipophilicity-driven membrane penetration .

Q6. How can computational modeling predict the compound’s binding affinity to therapeutic targets like dihydrofolate reductase (DHFR)? Answer:

  • Docking Studies: Use AutoDock Vina or Schrödinger Suite to simulate binding to DHFR’s active site (PDB: 1RA2). Parameterize the iodine atom with polarizable force fields to account for halogen bonding.
  • Validation: Compare results with experimental IC₅₀ values from enzyme inhibition assays. Substituent effects (e.g., 4-chlorophenyl’s steric bulk) may correlate with competitive binding modes .

Advanced Mechanistic Studies

Q7. What experimental approaches can resolve contradictions in reaction mechanisms proposed for the formation of pyrimidinone derivatives? Answer:

  • Kinetic Analysis: Use stopped-flow UV-Vis spectroscopy to monitor intermediates in real-time. For example, track the disappearance of the 5-iodo precursor at λ = 270 nm.
  • Isotopic Labeling: Introduce ¹⁸O into the carbonyl group to confirm whether ring closure proceeds via keto-enol tautomerism or nucleophilic attack .

Q8. How can NMR relaxation studies elucidate the compound’s conformational dynamics in solution? Answer:

  • Technique: Perform ¹³C T₁ relaxation measurements at variable temperatures (e.g., 25–50°C). Slower relaxation for the methoxymethyl group indicates restricted rotation due to steric hindrance from the 4-chlorophenyl substituent.
  • Validation: Compare with DFT-calculated rotational energy barriers (e.g., Gaussian 16 at B3LYP/6-31G* level) .

Nomenclature and Structural Analogues

Q9. How does IUPAC nomenclature account for the stereochemistry and substituent priority in this compound? Answer:

  • Priority Rules: The pyrimidin-2(1H)-one core takes precedence. Substituents are ordered alphabetically: 5-iodo > 1-{[(4-chlorophenyl)methoxy]methyl}.
  • Stereodescriptors: No chiral centers are present, but conformational isomerism (e.g., at the methoxymethyl group) is noted using parentheses in the full name .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.